N-(4-acetamidophenyl)-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide is a complex organic compound that features a combination of functional groups, including an acetamido group, a chlorobenzyl group, and a pyridine sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide typically involves multiple steps:
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Formation of the Acetamidophenyl Intermediate
Starting Material: 4-nitroaniline.
Reaction: Acetylation using acetic anhydride to form 4-acetamidophenyl.
Conditions: Reflux in acetic acid.
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Synthesis of the Chlorobenzyl Pyridine Intermediate
Starting Material: 4-chlorobenzyl chloride and pyridine-3-sulfonamide.
Reaction: Nucleophilic substitution to attach the chlorobenzyl group to the pyridine sulfonamide.
Conditions: Base (e.g., sodium hydroxide) in an organic solvent like dichloromethane.
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Coupling Reaction
Starting Materials: 4-acetamidophenyl and the chlorobenzyl pyridine intermediate.
Reaction: Amide bond formation through a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: Mild heating in an organic solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the compound, potentially altering the functional groups.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduced forms of the compound, possibly affecting the sulfonamide or nitro groups.
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Substitution
- **Re
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c1-16(28)25-19-8-10-20(11-9-19)26-22(29)15-27(14-17-4-6-18(23)7-5-17)32(30,31)21-3-2-12-24-13-21/h2-13H,14-15H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDCHBVXENTIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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